molecular formula C26H32N2O4 B11508425 1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide

1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide

Cat. No.: B11508425
M. Wt: 436.5 g/mol
InChI Key: QHVFAXIBHQTGID-UHFFFAOYSA-N
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Description

1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide is a complex organic compound with a unique structure that includes an azetidinone ring, a cyclohexane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide typically involves multiple steps, including the formation of the azetidinone ring and the subsequent attachment of the cyclohexane and phenyl groups. Common synthetic routes may include:

    Formation of the Azetidinone Ring: This step often involves the cyclization of a suitable precursor, such as a β-lactam, under acidic or basic conditions.

    Attachment of the Cyclohexane Ring: This can be achieved through a Friedel-Crafts acylation reaction, where the azetidinone ring is reacted with a cyclohexanecarboxylic acid derivative in the presence of a Lewis acid catalyst.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced through nucleophilic aromatic substitution reactions, where the azetidinone intermediate is reacted with suitable phenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antimicrobial drugs.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide: This compound has a similar structure but with a hydroxyl group instead of an ethoxy group.

    1-[2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide: This compound lacks the ethoxy group, making it less hydrophobic.

Uniqueness

The presence of the ethoxy and methoxy groups in 1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. These features may enhance its effectiveness in certain applications compared to similar compounds.

Properties

Molecular Formula

C26H32N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C26H32N2O4/c1-4-32-22-13-10-19(16-23(22)31-3)21-17-24(29)28(21)26(14-6-5-7-15-26)25(30)27-20-11-8-18(2)9-12-20/h8-13,16,21H,4-7,14-15,17H2,1-3H3,(H,27,30)

InChI Key

QHVFAXIBHQTGID-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC(=O)N2C3(CCCCC3)C(=O)NC4=CC=C(C=C4)C)OC

Origin of Product

United States

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